Evidence Item 1: Ortho-Methyl Urea Substituent Drives Urease Inhibitory Potency – Class-Level Inference from a 1,3,4-Oxadiazole Library
In a series of eighteen 1,3,4-oxadiazole derivatives evaluated against Jack bean urease, the compound bearing an o-tolyl moiety (5j) was the most potent inhibitor, with an IC50 of 5.16 ± 2.68 μM [1]. This represents a 4.5-fold improvement over the reference inhibitor thiourea (IC50 = 23 ± 0.03 μM) [1]. Although this specific compound is not the target molecule, it establishes a class-level precedent that the o-tolyl group, when attached to a 1,3,4-oxadiazole core via an appropriate linker, confers measurable urease inhibitory advantage over other aryl substituents. The target compound presents the same o-tolyl urea pharmacophore but tethered through an amino-oxadiazole bridge rather than a thioether linkage, suggesting a conserved pharmacophoric contribution.
| Evidence Dimension | Urease enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | No direct experimental data available for target compound |
| Comparator Or Baseline | 1,3,4-Oxadiazole derivative 5j (o-tolyl-containing): IC50 = 5.16 ± 2.68 μM; Thiourea standard: IC50 = 23 ± 0.03 μM |
| Quantified Difference | 4.5-fold greater potency for o-tolyl oxadiazole vs. thiourea standard (class-level observation) |
| Conditions | In vitro Jack bean urease inhibition assay (referenced in CORE repository record 173378033) |
Why This Matters
This class-level evidence suggests the o-tolyl urea motif contributes to target engagement; procurement of the target compound enables direct testing of whether this motif retains potency when installed on the 1,3,4-oxadiazol-2-yl-urea scaffold rather than the thioether-linked oxadiazole scaffold of 5j, informing SAR expansion.
- [1] Zaib, S., et al. (2012). Synthesis, Urease Inhibition, Antioxidant, Antibacterial, and Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives. CORE repository record 173378033. Compound 5j: IC50 = 5.16 ± 2.68 μM; thiourea: IC50 = 23 ± 0.03 μM. View Source
